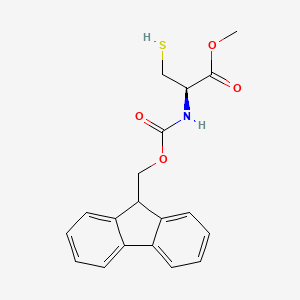

n-Fmoc-l-cysteine methyl ester

Description

Significance as a Protected Amino Acid Building Block in Organic Chemistry

In the realm of organic chemistry, particularly in peptide synthesis, the use of protecting groups is fundamental. These chemical moieties temporarily block reactive functional groups on an amino acid, preventing unwanted side reactions during the formation of peptide bonds. N-Fmoc-L-cysteine methyl ester exemplifies this principle with two critical protecting groups:

The N-α-Fmoc (9-fluorenylmethoxycarbonyl) group: This group protects the primary amine at the alpha-carbon of the cysteine. A key advantage of the Fmoc group is its lability under basic conditions, typically using a piperidine (B6355638) solution, while remaining stable to acidic conditions. publish.csiro.aunih.gov This orthogonality allows for the selective deprotection of the N-terminus to enable peptide chain elongation without disturbing acid-labile side-chain protecting groups or the linkage of the peptide to a solid support resin. nih.govpublish.csiro.au The fluorenyl moiety of the Fmoc group also possesses a strong UV absorbance, which is useful for spectrophotometrically monitoring the progress of both coupling and deprotection steps during automated solid-phase peptide synthesis (SPPS). publish.csiro.au

The C-terminal Methyl Ester: This group protects the carboxylic acid function of the cysteine. By converting the carboxylic acid to a methyl ester, its reactivity is masked, preventing it from interfering with the coupling reactions of other amino acids. This protection is crucial for solution-phase peptide synthesis and for specific applications in SPPS where the C-terminal residue is not anchored to the resin.

The cysteine side chain, with its reactive thiol (-SH) group, presents a unique challenge in peptide synthesis. sigmaaldrich.com This thiol is highly nucleophilic and prone to oxidation, which can lead to undesired disulfide bond formation or other side reactions. Therefore, a third protecting group on the sulfur atom is often required, such as a trityl (Trt) or acetamidomethyl (Acm) group. sigmaaldrich.comnih.gov The specific compound, this compound, however, refers to a molecule where the thiol group may be unprotected, making it a suitable precursor for direct on-resin side-chain anchoring or for syntheses where the free thiol is desired at a specific step. acs.org

Contextual Role in Peptide and Protein Synthetic Methodologies

This compound and its S-protected analogues are integral to modern peptide synthesis, primarily within the framework of Fmoc-based Solid-Phase Peptide Synthesis (SPPS). sigmaaldrich.comnih.gov The Fmoc/tBu (tert-butyl) strategy is the most widely used method for synthesizing peptides in research settings. nih.gov

In a typical Fmoc SPPS cycle, the N-Fmoc protected amino acid is activated and coupled to the free amine of the growing peptide chain, which is anchored to a solid polymer support. The Fmoc group of the newly added residue is then removed with a mild base, revealing a new N-terminal amine ready for the next coupling cycle. This iterative process is repeated until the desired peptide sequence is assembled.

The use of this compound is particularly relevant in specific synthetic strategies:

Solution-Phase Synthesis: In solution-phase synthesis, where all reactants are dissolved in a solvent, protecting the C-terminal carboxyl group as a methyl ester is a common strategy to prevent self-polymerization and allow for controlled, stepwise elongation of the peptide chain.

Synthesis of Peptides with C-terminal Cysteine Esters: Some biologically active peptides naturally possess a C-terminal ester. A recently developed method utilizes this compound for the synthesis of peptides with C-terminal cysteine methyl esters. acs.org This approach involves anchoring the building block to a trityl-based resin via its side-chain thiol group, followed by standard Fmoc-SPPS to build the peptide chain. acs.org The final peptide ester is then cleaved from the resin under mild acidic conditions. acs.org This was successfully applied to the synthesis of the yeast mating pheromone a-factor. acs.org

The choice of protecting groups for the cysteine thiol is critical and depends on the final desired product. For peptides requiring a free thiol, an acid-labile group like trityl (Trt) is often used, as it can be removed simultaneously with the final cleavage of the peptide from the resin using trifluoroacetic acid (TFA). sigmaaldrich.compeptide.com For the synthesis of complex peptides with multiple disulfide bridges, orthogonally protected cysteine derivatives are employed, allowing for the selective deprotection and oxidation of specific pairs of cysteine residues. sigmaaldrich-jp.com

Historical Development and Evolution of its Utilization in Synthesis

The development of modern peptide synthesis is a story of the evolution of protecting group chemistry and solid-phase techniques. The journey to the widespread use of Fmoc-based strategies, and thus derivatives like this compound, involved several key milestones:

Early Peptide Synthesis: The first readily cleavable N-protecting group, the carbobenzoxy (Cbz) group, was introduced by Bergmann and Zervas in 1932. nih.govpublish.csiro.au This enabled the synthesis of small peptides in solution, but the harsh conditions required for its removal (hydrogenolysis) limited its utility. publish.csiro.au

The Dawn of SPPS and Boc Chemistry: The major breakthrough came in the early 1960s when R.B. Merrifield developed Solid-Phase Peptide Synthesis (SPPS). publish.csiro.aupublish.csiro.au His strategy was initially based on the acid-labile tert-butyloxycarbonyl (Boc) group for N-α-protection. While revolutionary, the Boc/Bzl (benzyl) strategy required repeated treatments with strong acid for deprotection and very harsh conditions (e.g., liquid hydrogen fluoride) for the final cleavage, which could degrade sensitive peptides. publish.csiro.au

The Introduction of the Fmoc Group: In 1970, Louis A. Carpino and Grace Y. Han introduced the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. nih.gov It offered a milder, orthogonal alternative to the Boc group. nih.gov By the late 1970s, the Fmoc group was adapted for SPPS, establishing the Fmoc/tBu strategy. nih.gov This method uses mild basic conditions for N-α-deprotection and a single, moderately acidic step (TFA) for final cleavage and side-chain deprotection, which proved much gentler on the peptide. nih.gov

Adoption and Refinement: The advantages of Fmoc chemistry led to its rapid adoption. By the mid-1990s, the vast majority of laboratories performing peptide synthesis were using the Fmoc strategy, which correlated with a great improvement in the quality of synthesized peptides. nih.gov The development of a wide array of S-protected Fmoc-cysteine derivatives, including those that can be used to generate C-terminal esters like this compound, has further expanded the versatility and power of this methodology, enabling the synthesis of increasingly complex and sensitive cysteine-containing peptides and proteins. sigmaaldrich.com

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | methyl (((9H-fluoren-9-yl)methoxy)carbonyl)-L-cysteinate | achemblock.com |

| CAS Number | 233266-69-8 | achemblock.com |

| Molecular Formula | C₁₉H₁₉NO₄S | achemblock.com |

| Molecular Weight | 357.43 g/mol | achemblock.com |

| Physical Form | Solid | |

| Purity | ≥97% | achemblock.com |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | chemicalbook.com |

Table 2: Key Research Findings

| Research Focus | Key Finding | Significance | Reference |

| Synthesis of C-Terminal Peptide Esters | A method was developed to synthesize peptides with C-terminal cysteine methyl esters by anchoring this compound to a trityl resin via its side-chain thiol. | Provides a robust strategy for producing a specific class of bioactive peptides, such as the mating pheromone a-factor, with high yield and purity. | acs.org |

| Fmoc Group in SPPS | The Fmoc group, introduced by Carpino and Han, provides an orthogonal protecting group strategy that uses mild base for deprotection, improving the quality and yield of synthesized peptides compared to older Boc-based methods. | Revolutionized solid-phase peptide synthesis, making it the dominant method used today due to its milder conditions and suitability for complex peptides. | publish.csiro.aunih.gov |

| Cysteine Protection in Fmoc Chemistry | A wide variety of S-protecting groups (e.g., Trt, Acm, Dpm) are compatible with Fmoc-SPPS, allowing for the synthesis of peptides with free thiols or complex disulfide bridge patterns. | The choice of an appropriate thiol protecting group is paramount for the successful synthesis of cysteine-containing peptides, preventing side reactions and enabling selective bond formation. | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

methyl (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfanylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4S/c1-23-18(21)17(11-25)20-19(22)24-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17,25H,10-11H2,1H3,(H,20,22)/t17-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZRRJSFOJTUXHR-KRWDZBQOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CS)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CS)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N Fmoc L Cysteine Methyl Ester and Its Derivatives

Stereoselective Synthesis of N-Fmoc-L-Cysteine Methyl Ester

The stereochemical integrity of amino acid derivatives is paramount in peptide synthesis to ensure the desired biological activity of the final peptide. The synthesis of this compound involves two primary steps: the protection of the carboxyl group via esterification and the installation of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino terminus.

Protecting the carboxylic acid of L-cysteine as a methyl ester is a common strategy to prevent its participation in subsequent coupling reactions. The selection of the esterification method is crucial to avoid side reactions and racemization.

Several protocols have been developed for the esterification of Fmoc-protected amino acids. A general method involves the use of thionyl chloride (SOCl₂) in methanol (B129727) at 0 °C, with the reaction proceeding to completion at room temperature, typically overnight mdpi.com. Another approach for acid-sensitive substrates employs methyl iodide (MeI) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in a solvent such as dichloromethane (DCM) mdpi.com. For cysteine derivatives, direct methyl esterification has been reported as a non-problematic step nih.gov.

A significant challenge during the esterification of N-Fmoc-cysteine, especially when attaching it to a resin for SPPS, is the risk of racemization. Classical methods involving reagents like TBTU/DMAP or symmetrical anhydrides have been shown to cause high percentages of racemization for glycosylated cysteine derivatives nih.gov. To mitigate this, the use of the condensing reagent 2,4,6-mesitylenesulfonyl-3-nitro-1,2,4-triazolide (MSNT) has been found to be highly effective, providing high yields with minimal racemization nih.gov.

For the direct synthesis of peptides with a C-terminal cysteine methyl ester, a novel solid-phase anchoring strategy has been developed. This method involves the attachment of pre-synthesized Fmoc-Cys-OCH₃ to a 2-chlorotrityl chloride (2-ClTrt-Cl) or trityl chloride (Trt-Cl) resin through its side-chain thiol group. This approach allows for the standard Fmoc-based SPPS to proceed, yielding the C-terminal methyl ester peptide with high purity and yield after cleavage acs.org.

| Method | Reagents | Typical Conditions | Key Advantages | Potential Issues |

|---|---|---|---|---|

| Thionyl Chloride | SOCl₂, Alcohol (e.g., MeOH) | 0 °C to Room Temperature | Efficient for acid-resistant substrates | Harsh conditions, potential for side reactions |

| Alkyl Halide | Alkyl Halide (e.g., MeI), Base (e.g., DIPEA) | Room Temperature, DCM | Suitable for acid-sensitive substrates | Slower reaction times |

| MSNT Condensation | MSNT | - | Low racemization, high yield | Reagent cost and availability |

| Side-Chain Anchoring | Fmoc-Cys-OCH₃, Trityl-based resin | SPPS conditions | Direct synthesis of C-terminal ester peptides | Requires pre-synthesis of the ester |

The Fmoc group is the most widely used protecting group for the α-amino function in SPPS due to its base-lability. The standard procedure for its installation on an amino acid or its ester involves reaction with N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).

A common protocol for the N-Fmoc protection of cysteine derivatives involves dissolving the amino acid hydrochloride in an aqueous sodium carbonate solution and adding a solution of Fmoc-OSu in dioxane. The reaction mixture is maintained at a basic pH (9-10) and stirred at room temperature for an extended period to ensure complete reaction thieme-connect.com. This method is robust and widely applicable.

An important consideration during Fmoc chemistry with cysteine is the potential for side reactions. For instance, during the deprotection of an N-Fmoc group using a base like morpholine, an unexpected N-Fmoc to S-fluorenylmethyl (S-Fm) transprotection can occur researchgate.netnih.gov. This happens when the cysteine thiolate attacks the dibenzofulvene byproduct generated during Fmoc removal researchgate.net. While this is primarily a concern during deprotection steps in SPPS, it highlights the unique reactivity of the cysteine thiol in the context of Fmoc chemistry.

Synthesis of N-Methylated Cysteine Derivatives from N-Fmoc-L-Cysteine Precursors

N-methylated amino acids are incorporated into peptides to enhance proteolytic stability and modulate conformation. The synthesis of N-methyl cysteine derivatives from N-Fmoc-L-cysteine precursors presents unique challenges due to the reactivity of the sulfhydryl group.

A highly effective method for the N-methylation of N-Fmoc amino acids is the oxazolidinone-mediated approach, originally developed by Ben-Ishai and later refined by Freidinger nih.govnih.govacs.org. This strategy involves two key steps:

Cyclization: The N-Fmoc protected cysteine derivative is reacted with paraformaldehyde in the presence of a catalytic amount of acid (e.g., camphorsulfonic acid) to form a 5-oxazolidinone intermediate nih.govresearchgate.net.

Reductive Ring Opening: The oxazolidinone ring is then opened reductively using a reducing agent, typically a silane like triethylsilane (TES), in the presence of a strong acid such as trifluoroacetic acid (TFA). This process cleaves the C-O bond and reduces the resulting iminium ion to install the methyl group on the nitrogen atom nih.govnih.govresearchgate.net.

The success of the oxazolidinone-mediated N-methylation of cysteine is critically dependent on the choice of the sulfhydryl (thiol) protecting group. The acidic conditions required for the reductive ring-opening step can lead to premature deprotection and subsequent side reactions if an incompatible protecting group is used.

Incompatible Groups: Acid-labile protecting groups such as trityl (Trt) are unsuitable for this method. Under the acidic conditions (TFA/TES), the Trt group is cleaved, and the liberated free thiol can undergo an intramolecular 5-endo-trig cyclization with the iminium ion intermediate, leading to the formation of an undesired thiazolidine byproduct instead of the N-methylated product nih.govresearchgate.net.

Compatible Groups: The key to a successful synthesis is the use of an acid-stable, electronically neutral sulfhydryl protecting group. The S-tert-butylthio (StBu) group has proven to be exceptionally effective. It is stable to the acidic conditions of the N-methylation process, leading to a high yield of the desired Fmoc-N-Me-Cys(StBu)-OH nih.govresearchgate.netnih.gov. The StBu group offers the additional advantage of being removable on-resin, allowing for facile conversion to other derivatives like MeCys(5-Npys) for subsequent intramolecular disulfide bond formation nih.govnih.gov. Other groups like p-methoxybenzyl (Mob) and benzyl (Bn) have been tested but resulted in lower yields and some thiazolidine formation nih.gov.

| S-Protecting Group | Reaction Outcome | Overall Yield of N-Methyl Product | Primary Side Product | Reference |

|---|---|---|---|---|

| Trityl (Trt) | Unsuccessful | 0% | Thiazolidine | nih.govresearchgate.net |

| S-tert-butylthio (StBu) | Successful | 91% | None significant | nih.govnih.gov |

| p-Methoxybenzyl (Mob) | Partially Successful | Low | Thiazolidine | nih.gov |

| Benzyl (Bn) | Partially Successful | Low | Thiazolidine | nih.gov |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to peptide synthesis to reduce environmental impact. While much of the focus has been on the SPPS process itself, these principles are also relevant to the synthesis of the amino acid building blocks unibo.it.

The synthesis of this compound traditionally uses solvents like N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (DCM), which are effective but pose environmental and health concerns imperial.ac.uk. Green chemistry initiatives aim to replace these with more sustainable alternatives. Solvents such as 2-methyltetrahydrofuran (2-MeTHF), γ-valerolactone (GVL), and N-butylpyrrolidinone (NBP) have been identified as suitable greener replacements for peptide chain elongation and can be considered for the synthesis of the monomeric building blocks researchgate.net.

Furthermore, procedural optimizations can contribute to a greener synthesis. For example, "in situ" Fmoc removal protocols, where the deprotection step is combined with the preceding coupling step, can significantly reduce the solvent required for washing steps in SPPS peptide.comrsc.org. While this applies to the use of the final product, the development of more efficient, one-pot syntheses for the building block itself aligns with green chemistry goals by minimizing purification steps and solvent waste.

Purification Methodologies for Research-Scale Preparations

The isolation and purification of this compound following its synthesis are critical steps to ensure high purity for subsequent applications, such as solid-phase peptide synthesis (SPPS). On a research scale, the principal methodologies employed are silica (B1680970) gel chromatography and recrystallization, often used sequentially to achieve the desired level of purity. The choice of method depends on the nature and quantity of impurities present in the crude product.

Silica Gel Chromatography

Flash column chromatography is a prevalent and effective technique for purifying this compound from reaction byproducts and unreacted starting materials. This method separates compounds based on their differential adsorption to a stationary phase, typically silica gel, and their solubility in a mobile phase.

The crude product is typically adsorbed onto a small amount of silica gel (a process known as dry loading) and then applied to the top of a column packed with 230-400 mesh silica gel. nih.gov A solvent system, or eluent, of increasing polarity is then passed through the column to selectively elute the compounds. For Fmoc-protected amino acid derivatives, a common mobile phase consists of a gradient of ethyl acetate (EtOAc) in hexanes. nih.govnih.gov The separation is monitored by thin-layer chromatography (TLC) to identify and collect the fractions containing the pure product.

Detailed findings from studies on related Fmoc-cysteine derivatives show that gradient elution provides effective separation. nih.gov The process starts with a low-polarity solvent (e.g., 100% hexanes) to remove non-polar impurities, and the polarity is gradually increased by adding ethyl acetate to elute the more polar product.

| Parameter | Description | Typical Conditions |

| Stationary Phase | Adsorbent material packed in the column. | Silica Gel (230-400 mesh) nih.gov |

| Mobile Phase (Eluent) | Solvent system used to move the sample through the column. | Gradient of Ethyl Acetate (EtOAc) in Hexanes. nih.gov |

| Gradient Profile | The progressive change in solvent composition. | Starts with low polarity (e.g., 10:1 Hexanes:EtOAc) and gradually increases to higher polarity (e.g., 1:1 Hexanes:EtOAc). nih.gov |

| Loading Method | Technique for applying the crude sample to the column. | Impregnation onto silica gel (dry loading). nih.gov |

| Monitoring | Method for tracking the separation process. | Thin-Layer Chromatography (TLC) with UV visualization. nih.gov |

Recrystallization

Recrystallization is a powerful purification technique used to obtain highly pure crystalline solids from a crude mixture. This method is particularly effective for removing small amounts of impurities and is often employed after an initial chromatographic separation or as a standalone method if the crude product is of sufficient initial purity. The principle relies on the differential solubility of the desired compound and impurities in a specific solvent or solvent system at varying temperatures.

For N-Fmoc protected amino acids, solvent systems such as ethanol/water have been shown to be highly effective. google.comgoogle.com The process involves dissolving the crude this compound in a minimum amount of the hot solvent system. As the solution cools slowly, the solubility of the compound decreases, leading to the formation of well-defined crystals. Impurities, being present in smaller concentrations, remain dissolved in the mother liquor. The pure crystals are then isolated by filtration.

Patented procedures for similar N-Fmoc-amino acids demonstrate the efficacy of this method, achieving very high purity levels suitable for demanding applications.

| Parameter | Value | Reference |

| Solvent System | Ethanol/Water (e.g., 3:2 or 2:3 ratio) | google.comgoogle.com |

| Process | Dissolution at elevated temperature followed by slow cooling to room temperature. | google.com |

| Purity Achieved | >99.7% | google.com |

| Reported Yield | ~94% | google.com |

Chemical Reactivity and Mechanistic Investigations of N Fmoc L Cysteine Methyl Ester

Reactivity of the Thiol Functionality

The thiol group (-SH) of the cysteine side chain is the most reactive nucleophilic center in any of the 20 common proteinogenic amino acids. rsc.org This high nucleophilicity drives its participation in a variety of chemical transformations, including alkylation, acylation, and oxidation to form disulfide bonds. rsc.orgyoutube.com

The nucleophilic sulfur atom of the cysteine thiol can readily react with electrophiles in S-alkylation and S-acylation reactions. These modifications are fundamental in peptide chemistry for introducing probes, labels, or altering the biophysical properties of peptides. nih.govnih.gov

S-Alkylation involves the formation of a thioether bond. A diverse range of alkylating agents can be employed, and the reaction is a chemoselective and mild method for modifying cysteine residues within a peptide sequence. nih.govnih.gov A notable side reaction that constitutes an S-alkylation event can occur during the deprotection of the N-Fmoc group itself, as discussed in section 3.3.

S-Acylation is the process of attaching an acyl group to the sulfur atom, forming a thioester linkage. nih.gov A biologically significant example of this is S-palmitoylation, the attachment of the 16-carbon palmitic acid, which is a reversible post-translational modification that can affect protein localization and function. iris-biotech.de The thioester bond formed is labile, allowing for dynamic cycles of acylation and deacylation. iris-biotech.de More recently, cysteine S-acetylation has also been identified as a post-translational modification, highlighting the thiol's reactivity with short-chain acyl groups. nih.gov

| Reaction Type | Reagent Class | Specific Example | Resulting Moiety |

|---|---|---|---|

| S-Alkylation | Alkyl Halides | Iodoacetamide | S-Carboxamidomethylcysteine |

| S-Alkylation | Michael Acceptors | N-Ethylmaleimide | S-Succinimidylcysteine |

| S-Alkylation | Thianthenium Salts | Alkyl Thianthenium Salt | S-Alkylcysteine rsc.org |

| S-Acylation | Acyl Halides | Palmitoyl Chloride | S-Palmitoylcysteine iris-biotech.de |

| S-Acylation | Acyl-CoA | Palmitoyl-CoA | S-Palmitoylcysteine iris-biotech.de |

The oxidation of two cysteine thiol groups to form a cystine residue, containing a disulfide bond (-S-S-), is a fundamental reaction in peptide and protein chemistry. nih.gov This covalent linkage is critical for stabilizing the tertiary and quaternary structures of many proteins. rsc.org The formation of a disulfide bond is a two-electron oxidation process. nih.gov

In peptide synthesis, disulfide bonds can be formed after the peptide chain is assembled. When a peptide contains multiple cysteine residues, regioselective disulfide bond formation is a significant challenge. rsc.org This is typically addressed by using orthogonal protecting groups for the cysteine thiols. These groups can be selectively removed in a specific order, allowing for controlled, stepwise oxidation to form the correct disulfide bridges. rsc.orgpeptidetherapeutics.org A common method for forming disulfide bonds involves oxidation with iodine. This can simultaneously remove certain sulfhydryl protecting groups like acetamidomethyl (Acm) and trityl (Trt) and facilitate the formation of the S-S bond. peptidetherapeutics.orgsigmaaldrich.com

Disulfide bonds can also undergo rearrangement through thiol-disulfide exchange reactions. This process is crucial during protein folding, where non-native disulfide bonds may form initially and then rearrange to achieve the native conformation. nih.gov The mechanism involves the nucleophilic attack of a thiolate anion on one of the sulfur atoms of a disulfide bond, proceeding through a linear trisulfur (B1217805) transition state. nih.gov

| Oxidizing Agent | Typical Solvent/Conditions | Notes |

|---|---|---|

| Iodine (I₂) | Aqueous Methanol (B129727) or Acetic Acid sigmaaldrich.com | Can also cleave Acm and Trt protecting groups. Reaction rate is solvent-dependent. sigmaaldrich.com |

| Air (O₂) | Aqueous buffer, slightly alkaline pH | Generally slow; can be catalyzed by metal ions. |

| Dimethyl Sulfoxide (B87167) (DMSO) | Aqueous buffer | A mild and common oxidizing agent. |

| N-Chlorosuccinimide (NCS) | DCM (on-resin) peptidetherapeutics.org | Used for rapid, on-resin oxidation of free thiols. peptidetherapeutics.org |

| Thallium(III) trifluoroacetate | DMF | A potent oxidizing agent for hindered cysteines. |

Reactions Involving the Methyl Ester Group

The C-terminal methyl ester provides temporary protection for the carboxylic acid during synthesis. While more stable than many other esters, it is still susceptible to nucleophilic attack, primarily through transesterification and hydrolysis.

Transesterification is the process of converting one ester into another by exchanging the alkoxy group. This reaction can be catalyzed by either acid or base. masterorganicchemistry.com

Base-catalyzed transesterification proceeds via nucleophilic addition of an alkoxide to the ester carbonyl, forming a tetrahedral intermediate, followed by the elimination of the original methoxide (B1231860) group. masterorganicchemistry.com

Acid-catalyzed transesterification involves protonation of the carbonyl oxygen, which activates the ester toward nucleophilic attack by an alcohol. masterorganicchemistry.com

A mild and effective method has been developed to convert peptides attached to resins (like 2-chlorotrityl resin) directly into their C-terminal esters. ysu.am Treatment with anhydrous HCl in various alcohols can produce the corresponding peptide esters in high yield and purity. ysu.am This method allows for the synthesis of various peptide esters, and the conditions can be tuned to preserve or remove other acid-sensitive protecting groups. ysu.am

| Alcohol | HCl Concentration | Reaction Time | Yield |

|---|---|---|---|

| Methanol | 0.2 M | 3 h | >95% |

| Ethanol | 0.6 M | 3 h | 99% |

| n-Butanol | 0.6 M | 3 h | 98% |

| 2-Propanol | 0.6 M | 5 h | 73% |

| Cyclopentanol | 0.6 M | 5 h | 85% |

| Benzyl Alcohol | 0.6 M | 5 h | 96% |

The methyl ester group can be cleaved through hydrolysis to yield the free carboxylic acid. This can occur under acidic or basic conditions, or it can be catalyzed by enzymes (esterases). The stability of esters toward hydrolysis can vary. Studies comparing homologous series of esters have shown that methyl esters often exhibit greater metabolic stability in biological media, such as rat plasma, compared to their ethyl or propyl counterparts. nih.gov

In biological systems, specific esterases can catalyze the hydrolysis of cysteine methyl esters. For instance, an esterase activity has been identified that reverses the carboxyl-methylation of isoprenylated cysteine residues, demonstrating that this modification can be a point of metabolic regulation. nih.gov

Controlled cleavage in a synthetic context typically involves saponification with a base like sodium hydroxide (B78521) or lithium hydroxide in an aqueous organic solvent mixture. Acid-catalyzed hydrolysis is also possible but may require harsher conditions that can affect other protecting groups or the peptide backbone itself.

Mechanisms of N-Fmoc Deprotection in Peptide Synthesis Contexts

The N-Fmoc group is a base-labile protecting group, central to modern solid-phase peptide synthesis. nih.gov Its removal is typically achieved using a solution of a secondary amine, most commonly 20% piperidine (B6355638) in DMF. nih.gov The mechanism is an E1cb (Elimination, Unimolecular, conjugate Base) reaction. The base abstracts the acidic proton from the C9 position of the fluorenyl ring, generating a carbanion. This intermediate then undergoes rapid elimination to form the highly reactive electrophile, dibenzofulvene (DBF), and releases carbon dioxide and the deprotected N-terminal amine. beilstein-journals.org

While this process is generally efficient, the presence of a free thiol group, as in an unprotected cysteine residue, can lead to a significant side reaction. The liberated cysteine thiolate can act as a nucleophile and add to the exocyclic double bond of the dibenzofulvene intermediate. beilstein-journals.orgnih.gov This results in the formation of an S-fluorenylmethyl (Fm) thioether, effectively transferring the protecting group from the nitrogen to the sulfur atom (N-Fmoc→S-Fm transprotection). beilstein-journals.orgnih.gov

The extent of this side reaction is highly dependent on the reaction conditions, particularly the choice and concentration of the base. beilstein-journals.orgnih.gov Studies have shown that using a weaker base like morpholine, or lower concentrations of piperidine, can lead to substantial formation of the S-Fm protected side-product. nih.govresearchgate.net Standard SPPS conditions using 20% piperidine in DMF, however, generally lead to complete and clean deprotection. beilstein-journals.org

| Base (equivalents) | Concentration | Desired Deprotected Product | S-Fm Transprotection Product | Unreacted Starting Material |

|---|---|---|---|---|

| Morpholine (6 equiv.) | 173 mM | - | 77% | - |

| Piperidine (0.1 equiv.) | 100 mM | 22% | 43% | 22% |

| Piperidine (6 equiv.) | 100 mM | 46% | 47% | - |

| Piperidine (20% in DMF) | - | 93% (combined with disulfide) | - | - |

Base-Mediated Elimination Pathways (E1cB Mechanism)

The chemical structure of N-Fmoc-L-cysteine methyl ester, particularly when the thiol group is protected, is prone to base-catalyzed elimination reactions that proceed via an Elimination Unimolecular Conjugate Base (E1cB) mechanism. masterorganicchemistry.comwikipedia.org This two-step process is initiated by the abstraction of the acidic proton on the β-carbon by a base, forming a stabilized carbanion intermediate (the conjugate base). wikipedia.org Subsequently, the leaving group on the α-carbon is expelled to form a double bond.

In the context of a protected this compound, the base (e.g., piperidine used for Fmoc deprotection) abstracts a proton from the α-carbon. The resulting carbanion then facilitates the elimination of the protected sulfhydryl group (e.g., -SR) from the β-carbon, leading to the formation of a dehydroalanine (B155165) residue. peptide.com The E1cB pathway is favored in this system due to the presence of an acidic α-hydrogen and a relatively poor leaving group on the β-carbon. wikipedia.org

The general E1cB mechanism can be summarized as follows:

Deprotonation: A base removes the acidic proton from the β-carbon, forming a carbanion. This is the conjugate base of the starting material. masterorganicchemistry.comwikipedia.org

Loss of Leaving Group: The lone pair of electrons on the carbanion expels the leaving group from the α-carbon, resulting in the formation of an alkene. masterorganicchemistry.com

This elimination pathway is a significant concern during the synthesis of peptides containing C-terminal cysteine residues, as the resulting dehydroalanine intermediate is highly reactive. peptide.com

Kinetics and Byproduct Formation During Deprotection

The removal of the N-terminal Fmoc group is a critical step in solid-phase peptide synthesis (SPPS) and is typically achieved using a secondary amine base, most commonly piperidine. nih.govluxembourg-bio.com This deprotection proceeds via a β-elimination mechanism, yielding a dibenzofulvene (DBF) intermediate that is trapped by the amine base. nih.gov

However, for C-terminal cysteine derivatives like this compound, the basic conditions of Fmoc deprotection can promote the previously described E1cB elimination of the thiol side chain. This leads to the formation of a dehydroalanine intermediate, which can then react with the piperidine present in the deprotection solution. peptide.com This subsequent Michael addition reaction results in the formation of a significant and undesirable byproduct: 3-(1-piperidinyl)alanine. peptide.comsigmaaldrich.comrsc.org The formation of this byproduct represents an irreversible modification of the peptide chain. peptide.com

The kinetics of Fmoc deprotection can be influenced by several factors, including the choice of base, solvent, and the local steric environment of the peptide chain. nih.gov Inefficient deprotection can lead to the deletion of amino acid residues in the final peptide. nih.gov For cysteine-containing peptides, prolonged exposure to piperidine to ensure complete deprotection increases the risk of both 3-(1-piperidinyl)alanine formation and epimerization. sigmaaldrich.com

Stereochemical Control and Epimerization Pathways

Maintaining the stereochemical integrity of amino acids during peptide synthesis is paramount, as epimerization can lead to diastereomeric impurities with altered biological activity. Cysteine, particularly at the C-terminus of a peptide or as an ester derivative, is highly susceptible to epimerization due to the increased acidity of its α-carbon proton. nih.govnih.govmdpi.com

Factors Influencing α-Carbon Epimerization During Activation and Coupling

Epimerization of cysteine residues can occur through two primary mechanisms: direct abstraction of the α-proton by a base or through the formation of an oxazolone (B7731731) intermediate during carboxyl group activation. nih.gov For this compound, where the carboxyl group is already esterified, the primary pathway of concern is direct proton abstraction. nih.govnih.gov

The α-proton of a cysteine ester is unusually acidic and can be removed by bases used during synthesis, such as the tertiary amines (e.g., DIEA) often employed in coupling steps or the piperidine used for Fmoc deprotection. nih.gov This deprotonation generates a planar enolate intermediate. Subsequent non-stereoselective reprotonation of this intermediate leads to a mixture of L- and D-cysteine isomers, resulting in racemization. nih.gov

Several factors can exacerbate the risk of epimerization:

Base Strength and Concentration: Stronger bases or higher concentrations of base increase the rate of α-proton abstraction.

Prolonged Exposure to Basic Conditions: Longer reaction times during coupling or deprotection steps provide more opportunity for epimerization to occur. nih.gov

Side-Chain Protecting Group: The nature of the thiol protecting group can influence the acidity of the α-proton. Bulky groups like trityl (Trt) are known to increase the tendency toward epimerization. sigmaaldrich.comnih.gov

| Factor | Influence on Epimerization | Mechanism |

|---|---|---|

| Base Presence (e.g., DIEA, Piperidine) | High | Direct abstraction of the acidic α-proton, leading to a planar enolate intermediate. nih.gov |

| Reaction Time | High | Prolonged exposure to basic conditions increases the extent of proton abstraction and reprotonation. nih.gov |

| Activation Method | Moderate to High | Carboxyl activation can lead to oxazolone formation, a pathway for racemization (more relevant for C-terminal acids than esters). nih.gov |

| Thiol Protecting Group (e.g., Trt) | High | Sterically bulky groups can increase the acidity of the α-proton, making it more susceptible to abstraction. sigmaaldrich.comnih.gov |

Mitigation Strategies for Epimerization in C-Terminal Cysteine Residues

Given the high propensity for epimerization, several strategies have been developed to preserve the stereochemical integrity of C-terminal cysteine residues during peptide synthesis.

Choice of Thiol Protecting Group: Utilizing less sterically demanding protecting groups can reduce the risk of epimerization. For example, the tetrahydropyranyl (Thp) protecting group has been shown to result in significantly lower racemization compared to the trityl (Trt) or diphenylmethyl (Dpm) groups during coupling reactions. sigmaaldrich.com

Optimized Coupling Conditions: Minimizing the use of strong tertiary bases during the coupling step is crucial. Performing coupling under acidic or neutral conditions can significantly reduce racemization. sigmaaldrich.com

Alternative Synthetic Strategies: For solid-phase synthesis, specialized linkers or side-chain anchoring strategies can circumvent the issues associated with traditional ester linkages to the resin, thereby preventing epimerization during chain extension. nih.gov One approach involves attaching the cysteine residue to the resin via its side-chain thiol group, leaving the carboxylic acid protected as a tert-butyl ester, which is more resistant to base-mediated side reactions. nih.gov

Role of Coupling Reagents and Additives in Reaction Efficiency and Stereocontrol

The choice of coupling reagent is a critical parameter in peptide synthesis, directly impacting reaction rates, yields, and, most importantly, the preservation of stereochemistry. Modern coupling reagents are broadly categorized into uronium/aminium and phosphonium (B103445) salt types. bachem.com

Uronium and Phosphonium Reagents

Uronium/Aminium Reagents: This class includes well-known reagents such as HBTU, TBTU, and HATU. These reagents react with a carboxylic acid in the presence of a tertiary amine base (like DIEA) to form a highly reactive activated ester, which then readily reacts with a free amino group to form a peptide bond. bachem.com While highly efficient, their use can pose a risk for racemization, particularly with sensitive residues like cysteine. sigmaaldrich.com A notable side reaction associated with these reagents is guanidinylation, where the reagent can react with the unprotected N-terminal amine of the peptide chain, leading to irreversible chain termination. This can be avoided by pre-activating the amino acid before adding it to the peptide. peptide.com

Phosphonium Reagents: This category includes BOP and its less toxic analog, PyBOP®. bachem.com Phosphonium reagents also activate carboxylic acids to promote amide bond formation. They are generally considered to be less prone to causing racemization than some uronium salts. bachem.com PyBOP, for instance, converts the carboxyl group into an OBt ester without having the guanidinylation activity associated with aminium compounds. bachem.com This makes phosphonium reagents a preferred choice for coupling sterically hindered amino acids or racemization-prone residues. bachem.com

| Reagent Type | Examples | Advantages | Disadvantages / Side Reactions |

|---|---|---|---|

| Uronium/Aminium Salts | HBTU, HATU, TBTU | High coupling efficiency and fast reaction rates. bachem.com | Risk of racemization, especially with excess base. sigmaaldrich.comresearchgate.net Guanidinylation of the N-terminus can occur. peptide.com |

| Phosphonium Salts | BOP, PyBOP® | Excellent coupling efficiency, good solubility. bachem.com Generally lower risk of racemization. bachem.com No guanidinylation activity. bachem.com | BOP produces carcinogenic HMPA as a byproduct; PyBOP® is a safer alternative. bachem.com |

The selection of an appropriate coupling reagent, in conjunction with optimized reaction conditions (e.g., controlled base equivalents, temperature, and pre-activation time), is essential for achieving high efficiency and stereochemical control in the synthesis of peptides containing this compound.

Carbodiimides and Oxyma/HOBt-based Activation

The activation of the carboxylic acid of this compound is a critical step in peptide synthesis, preparing it for nucleophilic attack by an amine to form a peptide bond. Carbodiimide-based methods, in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), are standard procedures to achieve this transformation efficiently while minimizing side reactions.

The primary role of a carbodiimide (B86325), such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), is to act as a dehydrating agent. It reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. nih.gov This intermediate is susceptible to nucleophilic attack by an amine to form the desired amide bond. However, the O-acylisourea is unstable and can undergo intramolecular rearrangement to form a stable, inactive N-acylurea, terminating the reaction. nih.govbachem.com Furthermore, this highly reactive intermediate can lead to significant racemization, a particularly acute problem for protected cysteine derivatives. sigmaaldrich.com

To mitigate these side reactions and suppress racemization, additives such as HOBt and Oxyma are introduced. youtube.compeptide.com These additives react with the O-acylisourea intermediate faster than it can rearrange or cause epimerization. This reaction forms a corresponding active ester (an OBt- or Oxyma-ester), which is more stable than the O-acylisourea but still sufficiently reactive to readily undergo aminolysis. nih.govluxembourg-bio.com This two-step, in-situ activation process increases coupling efficiency and, most importantly, preserves the stereochemical integrity of the amino acid. youtube.com

For this compound and other protected cysteine derivatives, the choice of activation method is crucial due to their high susceptibility to racemization, especially under basic conditions. sigmaaldrich.com Activation protocols using DIPCDI in combination with HOBt or Oxyma are recommended as they proceed under acidic/neutral conditions, proving effective in minimizing the loss of stereochemical purity. sigmaaldrich.com

Recent research has increasingly favored Oxyma over HOBt. While both have a similar pKa (4.60), Oxyma has demonstrated superior performance in reducing racemization and enhancing coupling efficiency. luxembourg-bio.commerckmillipore.com Crucially, Oxyma lacks the potentially explosive properties associated with HOBt, making it a safer alternative. bachem.commerckmillipore.com Studies have shown that Oxyma's ability to preserve the stereochemical configuration during the activation of cysteine is significantly higher than that of HOBt. orgsyn.org Comparative analyses in various peptide coupling models consistently show that Oxyma provides lower levels of racemization, often comparable to the highly effective but more expensive 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). luxembourg-bio.comorgsyn.org

The general mechanism proceeds as follows:

The carboxylate of this compound attacks the carbodiimide (e.g., DIC).

The highly reactive O-acylisourea intermediate is formed.

HOBt or Oxyma rapidly intercepts this intermediate, forming the corresponding active ester and releasing a soluble urea (B33335) byproduct.

The N-terminal amine of the coupling partner attacks the carbonyl carbon of the active ester, forming the new peptide bond and regenerating the HOBt or Oxyma additive.

Table 1: Comparison of Additive Performance in a [2+1] Segment Coupling Model (Z-Phe-Val-OH + H-Pro-NH₂) using DIC

This table illustrates the effectiveness of different additives in suppressing racemization during a challenging peptide coupling reaction. The data shows that Oxyma provides a level of racemization suppression comparable to HOAt and superior to HOBt.

| Entry | Additive | Preactivation Time | % DL Isomer (Racemization) |

| 1 | HOAt | 2 min | 1.0% |

| 2 | HOBt | 2 min | 11.8% |

| 3 | Oxyma | 2 min | 1.1% |

Data sourced from a study on segment coupling models designed to test the racemization-suppressing capabilities of various additives. luxembourg-bio.com

Table 2: Research Findings on Oxyma vs. HOBt

This table summarizes key comparative findings between Oxyma and HOBt from various research studies.

| Feature | HOBt (1-hydroxybenzotriazole) | Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) | Reference(s) |

| Safety Profile | Reclassified as a desensitized explosive. | Non-explosive, considered a safer alternative. | merckmillipore.com |

| Racemization Suppression | Effective, but surpassed by newer additives. | Superior to HOBt, comparable or better than HOAt in many cases. Especially effective for sensitive residues like Cysteine. | luxembourg-bio.comorgsyn.orgnih.gov |

| Coupling Efficiency | Generally good, widely used as a standard. | Often gives higher purity and yields compared to HOBt. | merckmillipore.comnih.gov |

| Mechanism | Forms an OBt active ester from the O-acylisourea intermediate. | Forms an Oxyma active ester from the O-acylisourea intermediate. | nih.govmerckmillipore.com |

Applications in Advanced Peptide and Protein Chemical Synthesis

Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-phase peptide synthesis (SPPS), particularly utilizing Fmoc chemistry, is the predominant method for producing synthetic peptides. The incorporation of cysteine residues requires careful consideration of protecting group strategies and reaction conditions to prevent unwanted side reactions.

Incorporation of N-Fmoc-L-Cysteine Methyl Ester as a Building Block

The most common derivative used for introducing cysteine in Fmoc-based SPPS is N-Fmoc-S-trityl-L-cysteine (Fmoc-Cys(Trt)-OH) peptide.comsigmaaldrich.comaminoacids-en.com. The trityl (Trt) group provides robust protection for the thiol side chain, preventing its oxidation and other side reactions during peptide elongation aminoacids-en.com. While this compound itself can be used, the free thiol would be highly reactive under the basic conditions of Fmoc deprotection. Therefore, a protected form is essential.

The coupling of Fmoc-protected cysteine derivatives can be prone to racemization, especially when using base-mediated activation methods such as those involving phosphonium (B103445) or uronium reagents like HBTU, particularly with microwave heating nih.govsigmaaldrich.com. To mitigate this, activation methods under acidic or neutral conditions, such as those using dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure, are preferred sigmaaldrich.com.

| Coupling Reagent Combination | Racemization Potential for Cysteine | Reference |

| HBTU/DIPEA | High | nih.govsigmaaldrich.com |

| HCTU/6-Cl-HOBt/DIPEA | High | nih.gov |

| DIC/HOBt | Low | sigmaaldrich.com |

| DIC/OxymaPure | Low | sigmaaldrich.com |

C-Terminal Anchoring Strategies via the Thiol Side-Chain (e.g., Trityl Resins)

Standard SPPS involves anchoring the C-terminal amino acid to the resin via its carboxyl group. However, for peptides with a C-terminal cysteine, this can lead to significant problems, including racemization and the formation of a 3-(1-piperidinyl)alanine side product due to β-elimination during Fmoc deprotection bohrium.comresearchgate.net.

To circumvent these issues, side-chain anchoring strategies have been developed. This involves attaching the cysteine residue to the resin via its thiol side-chain, leaving the C-terminal carboxyl group protected (e.g., as a methyl ester) and free. A common approach is the attachment of Fmoc-Cys-OCH₃ to a 2-chlorotrityl chloride (2-ClTrt-Cl) or trityl chloride (Trt-Cl) resin researchgate.netacs.orgnih.gov. This method has been successfully applied to the synthesis of peptides like the mating pheromone a-factor and its analogs researchgate.netacs.org. The trityl linkage to the resin is sensitive to mild acid, allowing for the cleavage of the final peptide from the support while keeping side-chain protecting groups intact if desired nih.gov.

Advantages of Side-Chain Anchoring for C-Terminal Cysteine:

Minimizes racemization of the C-terminal cysteine residue bohrium.comresearchgate.net.

Prevents the formation of piperidinyl adducts bohrium.com.

Allows for the synthesis of peptides with C-terminal modifications, such as methyl esters acs.org.

Challenges and Solutions for Cysteine Epimerization in SPPS

Cysteine is particularly susceptible to epimerization (racemization at the α-carbon) during several stages of SPPS nih.govnih.gov. This is due to the acidity of the α-proton, which can be abstracted under basic conditions, such as during Fmoc deprotection with piperidine (B6355638) or during carboxyl group activation for coupling nih.govrsc.org. C-terminal cysteine residues are especially prone to this side reaction bohrium.combachem.com.

Strategies to Minimize Cysteine Epimerization:

Use of Non-basic Coupling Conditions: As mentioned in 4.1.1, avoiding base-mediated activation reagents is crucial nih.govsigmaaldrich.com.

Side-Chain Anchoring: Anchoring the C-terminal cysteine via its side chain significantly reduces epimerization during peptide elongation researchgate.netnih.gov.

Modified Deprotection Conditions: Using weaker bases or modified Fmoc deprotection cocktails can reduce the extent of epimerization. For instance, using 30% 4-methylpiperidine in DMF containing 0.5 M OxymaPure has been shown to minimize side reactions acs.org.

Use of Specific Linkers: Linkers such as the methyl-diaminobenzoyl (MeDbz) linker have been reported to allow for epimerization-free synthesis even with the highly sensitive Cys(Trt) residue nih.gov.

Solution-Phase and Liquid-Phase Peptide Synthesis (SolPPS/LPPS) Methodologies

While SPPS is dominant, solution-phase synthesis remains important, particularly for large-scale production and the synthesis of peptide segments for convergent strategies.

Iterative Segment Condensation Utilizing this compound

In a convergent or segment condensation approach, smaller protected peptide fragments are synthesized and then coupled together in solution to form the final, larger peptide. This compound derivatives are valuable in these strategies. A peptide segment can be synthesized with a C-terminal cysteine methyl ester, and after removal of the N-terminal Fmoc group from another segment, the two can be coupled.

A key challenge in segment condensation is the risk of epimerization at the C-terminal residue of the activated peptide segment. This is a significant issue for cysteine-containing fragments. Native Chemical Ligation (NCL) is a powerful alternative that circumvents this problem. NCL involves the reaction between a peptide segment with a C-terminal thioester and another segment with an N-terminal cysteine. This reaction is highly specific and proceeds without racemization websiteonline.cnresearchgate.net. While this compound is not a thioester itself, derivatives can be converted into thioesters, or peptide hydrazides can be used as thioester surrogates sigmaaldrich.com. The use of an N-terminal Fmoc-cysteine in one of the segments allows for a temporary masking of the reactive N-terminal thiol, which can be deprotected in situ to initiate the ligation reaction researchgate.net.

Comparative Analysis of SolPPS/LPPS with SPPS for Specific Peptide Architectures

The synthesis of peptides, particularly those containing sensitive residues like cysteine, is dominated by Solid-Phase Peptide Synthesis (SPPS). However, Solution-Phase Peptide Synthesis (SolPPS) and Liquid-Phase Peptide Synthesis (LPPS) are emerging as viable alternatives, each with distinct advantages and disadvantages depending on the target peptide architecture.

In SPPS, the growing peptide chain is anchored to an insoluble resin, which simplifies the purification process as excess reagents and by-products are simply washed away. This method is highly effective for synthesizing a wide range of peptides. However, challenges can arise with cysteine-containing peptides. For instance, cysteine residues are prone to racemization, especially during base-mediated activation steps common in Fmoc-SPPS. nih.govnih.gov To mitigate this, specific coupling conditions, such as using carbodiimide (B86325) activation, are often required. nih.gov

LPPS combines features of both SPPS and classical solution synthesis. The growing peptide is attached to a soluble polymer support, allowing the reaction to occur in a homogeneous phase, which can lead to higher reaction rates and easier monitoring. The N-Fmoc protecting group is commonly used in LPPS. mdpi.com For cysteine-containing peptides, this homogeneous environment can be advantageous, potentially reducing aggregation issues that can occur on a solid support.

SolPPS, which is carried out entirely in solution without a support, offers the most flexibility but is often more labor-intensive due to the need for purification after each step. The N-Boc protecting group is more suitable for SolPPS, as the N-Fmoc group is not ideal for this method. mdpi.com A study noted that coupling involving N-Boc-Cys-OH in a SolPPS protocol was not suitable as it resulted in a mixture of the desired dipeptide and oxidized cysteine derivatives. mdpi.com

A direct comparative analysis for this compound across these platforms is not extensively documented in comparative studies. However, the choice of synthesis strategy depends on the specific peptide sequence and the desired scale of production.

Table 1: Comparison of Peptide Synthesis Methodologies for Cysteine-Containing Peptides

| Feature | Solid-Phase Peptide Synthesis (SPPS) | Liquid-Phase Peptide Synthesis (LPPS) | Solution-Phase Peptide Synthesis (SolPPS) |

|---|---|---|---|

| Reaction Phase | Heterogeneous (solid-liquid) | Homogeneous (liquid-liquid) | Homogeneous (liquid-liquid) |

| Purification | Simple filtration and washing | Precipitation of soluble support | Chromatography/Crystallization |

| Cysteine Issues | Potential for aggregation; risk of racemization with base-mediated activation. nih.govnih.gov | Reduced aggregation; compatible with N-Fmoc protection. mdpi.com | Potential for oxidation; N-Fmoc group not suitable. mdpi.com |

| Monitoring | Difficult | Relatively easy | Easy |

| Scalability | Well-established for small to medium scale | Good for large scale | Can be complex for long peptides |

Chemical Ligation and Bioconjugation Strategies

The unique reactivity of the cysteine thiol group makes it a cornerstone for advanced chemical biology techniques, including chemical ligation for protein synthesis and site-specific bioconjugation. This compound serves as a critical building block for introducing this functionality into synthetic peptides.

Native Chemical Ligation (NCL) is a powerful method for constructing large proteins from smaller, unprotected peptide fragments. wikipedia.org The reaction occurs between a peptide with a C-terminal thioester and another peptide possessing an N-terminal cysteine. wikipedia.orgnih.gov

The synthesis of peptide C-terminal thioesters using the popular Fmoc-SPPS methodology is challenging because the thioester linkage is unstable under the basic conditions (e.g., piperidine) used for Fmoc group removal. nih.govwikipedia.org Therefore, various strategies have been developed to generate these key intermediates. One approach involves synthesizing a protected peptide precursor which is then converted to a thioester. For instance, Fmoc-N-Me-Cys(Trt)-OH has been utilized as a tool to prepare peptide thioesters. Under acidic conditions, the residue attached to the N-methylcysteine's amino group can migrate to the cysteine thiol, forming a peptide thioester. merckmillipore.com This N-to-S acyl shift is a key transformation.

Alternatively, thioester "surrogates" or linkers are used during Fmoc-SPPS. These are stable to the synthesis conditions and are converted to the active thioester either post-synthesis or in situ during the ligation reaction. nih.gov The incorporation of this compound into a peptide sequence provides the N-terminal cysteine residue required for the subsequent NCL reaction with a peptide thioester. The ligation proceeds via a transthioesterification step, followed by a spontaneous intramolecular S-to-N acyl shift, which results in the formation of a native peptide bond at the ligation site. wikipedia.org

The sulfhydryl group of cysteine is highly nucleophilic, making it an ideal target for site-specific modification of peptides and proteins. By incorporating this compound during peptide synthesis, a unique chemical handle is placed at a predetermined position in the peptide sequence.

This cysteine residue can then be selectively modified using various electrophilic reagents. A common strategy is alkylation, which converts the cysteine thiol into a stable thioether. researchgate.net Reagents like N-ethylmaleimide (NEM) react rapidly and with high specificity for cysteine under controlled conditions (pH below neutral, low NEM concentration, and short reaction times) to minimize off-target modifications of other residues like lysine or histidine. researchgate.net

This site-specific derivatization is widely used to attach:

Fluorescent probes and labels for imaging and tracking.

Polyethylene glycol (PEG) chains to improve solubility and pharmacokinetic properties.

Biotin tags for affinity purification and detection.

Cytotoxic drugs to create antibody-drug conjugates (ADCs), although this is more common in large protein modification.

The precise control over the modification site afforded by incorporating a single cysteine residue is a significant advantage for creating well-defined and homogeneous peptide conjugates.

Synthesis of Modified Peptides and Peptidomimetics

This compound is a versatile starting material for the synthesis of peptides with post-translational modifications or non-natural backbones, which can enhance their biological activity, stability, or cell permeability.

Protein farnesylation is a type of prenylation where a 15-carbon farnesyl isoprenoid group is attached to a cysteine residue near the C-terminus of a protein. biosyn.com This modification is crucial for localizing proteins, such as those in the Ras family, to cell membranes. biosyn.com Many farnesylated proteins are further processed by cleavage of the three terminal amino acids and subsequent methylation of the newly exposed farnesylated cysteine's carboxyl group. biosyn.com

The chemical synthesis of peptides containing a C-terminal S-farnesyl cysteine methyl ester presents several challenges, including the potential for racemization of the C-terminal cysteine. nih.govnih.gov Fmoc-SPPS is a suitable method for assembling the peptide backbone. The farnesyl group can be introduced onto the cysteine side chain. Following the assembly of the peptide, the C-terminal carboxylic acid of the farnesylated cysteine can be converted to its methyl ester. nih.gov This final esterification step is critical for mimicking the native biological structure.

N-methylation of the peptide backbone, where a methyl group is attached to an amide nitrogen, is a key strategy for creating peptidomimetics with improved properties. N-methylation can increase resistance to proteolytic degradation, enhance cell permeability, and influence peptide conformation. merckmillipore.com

Synthesizing N-methylated peptides requires specialized building blocks. For incorporating an N-methylated cysteine, a precursor like N-Fmoc-N-methyl-L-cysteine is necessary. The synthesis of N-methyl cysteine derivatives can be challenging, with some methods resulting in low yields or deprotection of the sulfhydryl group. nih.gov A successful approach involves the formation of an oxazolidinone from an Fmoc-Cys(protecting group)-OH precursor, followed by reductive ring-opening to install the N-methyl group. nih.gov

Once the N-Fmoc-N-methyl-L-cysteine building block is prepared, it can be incorporated into a peptide sequence using SPPS. The coupling of sterically hindered N-methylated amino acids can be difficult and often requires more potent activation reagents, such as HATU, to achieve efficient bond formation. merckmillipore.comnih.gov The resulting N-methylated cysteine residue can significantly alter the local conformation and biological activity of the peptide.

Table 2: Key Chemical Compounds Mentioned

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | - |

| N-ethylmaleimide | NEM |

| N-Fmoc-N-Methyl-L-Cysteine | Fmoc-MeCys-OH |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |

| Trifluoroacetic acid | TFA |

| N,N'-Diisopropylcarbodiimide | DIC/DIPCDI |

| 9-fluorenylmethyloxycarbonyl | Fmoc |

| tert-butyloxycarbonyl | Boc |

| Trityl | Trt |

Design and Synthesis of Disulfide-Bridged Peptide Constructs

The strategic incorporation of disulfide bridges is a cornerstone of modern peptide and protein chemistry, imparting crucial conformational stability and biological activity to synthetic peptides. The design and synthesis of these constructs, particularly those with multiple disulfide bonds, require a sophisticated interplay of orthogonal protecting group strategies and carefully controlled oxidation conditions. While not a direct participant in solid-phase peptide synthesis (SPPS) due to its blocked carboxyl group, this compound serves as a valuable precursor for creating the specialized cysteine derivatives essential for this intricate process.

The synthesis of peptides containing disulfide bridges presents unique challenges, primarily centered around ensuring the correct pairing of cysteine residues. sigmaaldrich.com The formation of a single disulfide bond can often be achieved through the random oxidation of a linear peptide containing two cysteine residues. However, for peptides with multiple cysteines, this approach can lead to a mixture of isomers with incorrect disulfide connectivity. sigmaaldrich.comnih.gov To overcome this, regioselective, or directed, disulfide bond formation is employed, which relies on the use of orthogonally protected cysteine residues. nih.gov

Orthogonal protection involves using different thiol-protecting groups for each pair of cysteines that will form a disulfide bond. These protecting groups can be selectively removed under specific conditions without affecting the others, allowing for the stepwise and controlled formation of each disulfide bridge. nih.gov A variety of thiol protecting groups are compatible with Fmoc-based SPPS, each with its own unique cleavage conditions.

| Protecting Group | Cleavage Conditions | Orthogonality |

| Trityl (Trt) | Mild acid (e.g., TFA), often with scavengers. | Commonly used for the final deprotection step. Can be selectively removed in the presence of more acid-stable groups. |

| Acetamidomethyl (Acm) | Iodine, mercury(II) acetate, or silver trifluoromethanesulfonate. | Orthogonal to acid-labile and reducible protecting groups. |

| 4-Methoxytrityl (Mmt) | Very mild acid (e.g., 1-2% TFA in DCM). | Allows for on-resin deprotection and disulfide bond formation while other acid-labile groups remain intact. |

| tert-Butyl (tBu) | Strong acid (e.g., TFMSA) or with reducing agents. | Stable to TFA, offering an additional layer of orthogonality. |

| S-tert-butylsulfenyl (StBu) | Reducing agents (e.g., DTT, β-mercaptoethanol). | Orthogonal to acid-labile and iodine-labile groups. |

The choice of protecting groups is dictated by the complexity of the peptide and the desired disulfide connectivity. For instance, a peptide with two disulfide bonds might utilize a combination of Trt and Acm-protected cysteines. The first disulfide bond can be formed on-resin by selectively removing the Mmt groups and oxidizing the resulting free thiols. sigmaaldrich.com The second disulfide bond, protected by Trt, would then be formed after cleavage from the resin and removal of the Trt groups.

The synthesis of conotoxins, which are neurotoxic peptides often containing multiple disulfide bonds, provides a compelling example of these advanced strategies. nih.gov For a conotoxin with three disulfide bonds, a combination of three orthogonal protecting groups, such as Mob (4-methoxybenzyl), Trt, and Acm, can be employed. nih.gov This allows for the sequential and regioselective formation of each disulfide bridge, ensuring the synthesis of the correctly folded and biologically active peptide. nih.gov

The process of disulfide bond formation itself can be carried out either on the solid support (on-resin) or after the peptide has been cleaved from the resin (in solution). On-resin cyclization is often preferred as it can minimize intermolecular side reactions by taking advantage of the pseudo-dilution effect of the resin. iris-biotech.de Various oxidizing agents are used for disulfide bond formation, including iodine, thallium(III) trifluoroacetate, and air oxidation. The choice of oxidant and reaction conditions must be carefully optimized to maximize the yield of the desired product and minimize side reactions.

While this compound is not directly incorporated into the growing peptide chain during SPPS, its utility lies in its role as a starting material for the synthesis of these diverse, orthogonally protected cysteine derivatives. The methyl ester can be readily saponified to the free carboxylic acid after the desired thiol-protecting group has been installed, yielding a building block suitable for SPPS. This versatility makes it a fundamental, albeit indirect, contributor to the successful design and synthesis of complex disulfide-bridged peptide constructs.

Protecting Group Chemistry Associated with N Fmoc L Cysteine Methyl Ester

Functional Role and Orthogonality of the N-Fmoc Group

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group for the α-amino functionality of amino acids. altabioscience.compublish.csiro.au Its primary role is to prevent the amino group from participating in unwanted side reactions during peptide coupling steps. altabioscience.com The Fmoc group is introduced to the amino acid via reagents like Fmoc-chloroformate or Fmoc-succinimidyl carbonate. total-synthesis.com

A key advantage of the Fmoc group in peptide synthesis is its orthogonality with acid-labile protecting groups commonly used for amino acid side chains and for anchoring the peptide to a solid support. altabioscience.combiosynth.comresearchgate.net This orthogonality means that the Fmoc group can be selectively removed under mild basic conditions, typically with a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF), without affecting the acid-labile groups. altabioscience.compublish.csiro.au The deprotection mechanism involves a β-elimination reaction initiated by the abstraction of the acidic proton on the fluorenyl ring system by the base. total-synthesis.com This leads to the formation of dibenzofulvene and the release of the free amine as a carbamate (B1207046), which then decarboxylates. nih.gov

The Fmoc group is stable to acidic conditions, such as those used to cleave tert-butyl (tBu) based side-chain protecting groups and to release the final peptide from many solid-phase resins. altabioscience.comtotal-synthesis.com This stability allows for a synthetic strategy where the N-terminus is repeatedly deprotected for chain elongation while the side-chain and C-terminal protecting groups remain intact until the final acid-mediated cleavage step. biosynth.com

Strategies for Carboxyl Protection by Methyl Ester: Stability and Selective Cleavage

The methyl ester is a common and simple protecting group for the carboxylic acid functionality. In the context of N-Fmoc-L-cysteine methyl ester, it renders the carboxyl group unreactive towards coupling reagents used for peptide bond formation. The formation of the methyl ester can be achieved through Fischer esterification, for example, by treating the amino acid with thionyl chloride in methanol (B129727). lsu.edu

Methyl esters are generally stable under the mild basic conditions used for Fmoc deprotection and the acidic conditions used for the removal of many acid-labile side-chain protecting groups. However, they can be selectively cleaved under different conditions, providing a degree of orthogonality. The most common method for the deprotection of methyl esters is saponification, which involves hydrolysis with an aqueous base such as sodium hydroxide (B78521) or lithium hydroxide. This method is not compatible with base-labile protecting groups.

An alternative method for the cleavage of methyl esters that offers greater orthogonality involves the use of reagents like aluminum trichloride in the presence of a soft nucleophile and a scavenger, such as N,N-dimethylaniline. nih.gov This system can effectively deprotect the methyl ester without affecting the N-Fmoc group or the chirality of the amino acid. nih.gov The stability of the methyl ester to a range of conditions makes it a useful protecting group in solution-phase peptide synthesis and for the preparation of peptide fragments.

| Protecting Group | Function Protected | Cleavage Conditions | Stability |

| N-Fmoc | α-Amino | 20% Piperidine in DMF | Stable to acid |

| Methyl Ester | Carboxyl | 1. Saponification (e.g., LiOH, NaOH) 2. AlCl₃ / N,N-dimethylaniline | Generally stable to mild acid and base |

Thiol Side-Chain Protecting Groups for Cysteine Derivatives

The thiol group of cysteine is highly nucleophilic and susceptible to oxidation, making its protection mandatory during peptide synthesis to prevent side reactions and unwanted disulfide bond formation. bachem.comcreative-peptides.com A variety of thiol protecting groups have been developed, each with distinct cleavage conditions, allowing for their selective removal in the presence of other protecting groups.

Acid-labile protecting groups are widely used for the cysteine thiol in Fmoc-based solid-phase peptide synthesis (SPPS) because they can be removed concurrently with the cleavage of the peptide from the resin and the removal of other acid-labile side-chain protecting groups in a single step using a strong acid cocktail, typically containing trifluoroacetic acid (TFA). bachem.com

Trityl (Trt): The trityl group is a bulky protecting group that is readily cleaved by TFA. bachem.com It is one of the most common choices for thiol protection in Fmoc SPPS. bachem.com

Methoxytrityl (Mmt): The 4-methoxytrityl group is more acid-labile than the Trt group and can be selectively removed under milder acidic conditions, such as 1% TFA in dichloromethane. peptide.compeptide.com This allows for the selective deprotection of the cysteine thiol on the solid support for on-resin disulfide bond formation or side-chain modification. sigmaaldrich.com

Diphenylmethyl (Dpm): The diphenylmethyl group offers intermediate acid lability between Trt and Mmt. nih.gov It is stable to 1-3% TFA but is removed with 95% TFA, allowing for orthogonal removal in the presence of Mmt. sigmaaldrich.comsigmaaldrich.com

The acid lability of these groups is related to the stability of the carbocation formed upon cleavage. nih.gov

| Protecting Group | Abbreviation | Cleavage Conditions |

| Trityl | Trt | TFA |

| Methoxytrityl | Mmt | 1% TFA in DCM |

| Diphenylmethyl | Dpm | 95% TFA |

For more complex synthetic strategies, such as the synthesis of peptides with multiple disulfide bonds, protecting groups that are stable to both acid and the basic conditions of Fmoc deprotection are required. These groups offer true orthogonality and can be removed by specific chemical methods.

S-tert-Butyl (tBu): The tert-butylthio group is stable to both TFA and piperidine. rsc.org Its removal is typically achieved through reduction with thiols or phosphines. sigmaaldrich.com However, cleavage can sometimes be sluggish. sigmaaldrich.com It can also be cleaved under oxidative conditions. google.com

Acetamidomethyl (Acm): The acetamidomethyl group is also stable to the standard conditions of Fmoc SPPS. bachem.com It is typically removed by treatment with mercury(II) acetate, followed by treatment with a reducing agent, or by iodine-mediated oxidation to form a disulfide bond. bachem.com

These orthogonal protecting groups are invaluable for the regioselective formation of multiple disulfide bridges within a peptide. csic.es

| Protecting Group | Abbreviation | Cleavage Conditions | Stability |

| S-tert-Butyl | StBu | Reduction (e.g., thiols, phosphines) | Stable to acid and base |

| Acetamidomethyl | Acm | Hg(OAc)₂, I₂ | Stable to acid and base |

The choice of thiol protecting group can significantly influence the outcome of a peptide synthesis. For instance, the use of certain protecting groups can lead to side reactions. One common side reaction, particularly with C-terminal cysteine residues, is the formation of 3-(1-piperidinyl)alanine during the repeated piperidine treatments for Fmoc deprotection. rsc.org The selection of a suitable protecting group can mitigate this. Research has shown that using Fmoc-Cys(Thp)-OH, where Thp is the acid-cleavable tetrahydropyranyl group, can result in significantly lower racemization and β-piperidinylalanine formation compared to derivatives with Trt, Dpm, Acm, or StBu protection. sigmaaldrich.com

Strategic Planning for Differential Deprotection Sequences

The synthesis of complex peptides, especially those containing multiple disulfide bonds, requires careful strategic planning of the protecting group scheme to allow for differential deprotection. By selecting a combination of orthogonal protecting groups for different cysteine residues, it is possible to selectively deprotect and form disulfide bonds in a stepwise manner.

For example, a peptide with four cysteine residues intended to form two specific disulfide bonds could be synthesized using two different pairs of orthogonally protected cysteines. One pair could be protected with an acid-labile group like Mmt, while the other pair is protected with an orthogonal group like Acm. After the peptide chain is assembled, the Mmt groups can be selectively removed on-resin with dilute TFA, and the first disulfide bond can be formed through oxidation. sigmaaldrich.com Subsequently, the peptide can be cleaved from the resin, and the Acm groups can be removed using iodine to form the second disulfide bond. This strategy ensures the correct connectivity of the disulfide bridges.